molecular formula C11H9F3N2O B2696705 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone CAS No. 321980-88-5

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone

Cat. No.: B2696705
CAS No.: 321980-88-5
M. Wt: 242.201
InChI Key: KXFCKYZEWABJTC-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone is an organic compound with the molecular formula C11H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to a benzimidazole ring, which is further connected to an acetone moiety

Preparation Methods

The synthesis of 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Attachment of Acetone Moiety: The final step involves the alkylation of the benzimidazole derivative with a suitable acetone derivative under basic conditions to yield the target compound.

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the benzimidazole ring can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity and metabolic stability of drug candidates.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The benzimidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone can be compared with other similar compounds, such as:

    1-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-2-one: This compound has a similar structure but with a different alkyl group attached to the benzimidazole ring.

    1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-one: This compound features a benzodiazole ring instead of a benzimidazole ring, which can result in different chemical and biological properties.

Properties

IUPAC Name

1-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7(17)6-16-9-5-3-2-4-8(9)15-10(16)11(12,13)14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFCKYZEWABJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4 g of 2-trifluoromethylbenzimidazole, 2.8 g of chloroacetone, 3.4 g of potassium carbonate and 0.32 g of potassium iodide are dissolved in 50 ml of acetone and boiled under reflux for 4 h. After cooling, the precipitate is filtered off, washed with acetone and dried in a vacuum. 1-(2-trifluoromethylbenzimidazol-1-yl)-propanone is thus obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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